

Solid-Phase Synthesis Applications of Diaminobenzoic Acids

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Compound of Interest

Compound Name: *3-Amino-2-(propylamino)benzoic acid*
Cat. No.: *B13334627*

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Introduction: Isomer-Specific Utility

Diaminobenzoic acids (DABAs) serve as versatile bifunctional scaffolds in solid-phase organic synthesis. Their utility is dictated by the relative positioning of the amino groups:

- **3,4-Diaminobenzoic Acid (3,4-DABA):** The ortho-diamine motif allows for the formation of heterocycles (benzimidazoles) and serves as the core of the Dbz (Diaminobenzoate) Safety-Catch Linker, a critical tool in native chemical ligation (NCL).
- **3,5-Diaminobenzoic Acid (3,5-DABA):** The meta-diamine motif provides a symmetric branching point, making it an ideal junction unit for the synthesis of Peptide Dendrimers and multivalent ligands.

Application I: The Dbz Safety-Catch Linker (3,4-DABA)

Primary Application: Synthesis of C-terminal peptide thioesters for Native Chemical Ligation.

The "Dawson Dbz Linker" utilizes 3,4-DABA anchored to a resin.^[1] It remains stable during Fmoc/tBu chain elongation. Post-synthesis, the ortho-amine is activated (acylated or nitrosylated), converting the inert amide into an active species susceptible to nucleophilic attack by thiols.

Protocol A: Preparation and Loading of Dbz Resin

Objective: Functionalize Rink Amide or Glycine-chemmatrix resin with the Dbz linker.

Reagents:

- 3,4-Diaminobenzoic acid (Commercial grade, >98%)
- Fmoc-Gly-OH (or desired C-terminal spacer)
- Coupling Reagents: HATU, DIC, HOBt
- Bases: DIPEA (Diisopropylethylamine)
- Solvents: DMF, DCM^[2]^[3]

Step-by-Step Workflow:

- Resin Preparation:
 - Swell 0.1 mmol of Rink Amide resin in DCM (20 min) then DMF (20 min).
 - Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash with DMF (5x).
- Linker Coupling (3,4-DABA Introduction):
 - Note: Direct coupling of 3,4-DABA can lead to branching. It is superior to use a pre-formed 3-(Fmoc-amino)-4-aminobenzoic acid derivative or couple Fmoc-Gly-OH first, then couple 3,4-DABA.
 - Preferred Method (On-Resin):
 - Dissolve 3,4-diaminobenzoic acid (4 eq) and HOBt (4 eq) in DMF.

- Add DIC (4 eq). Activate for 5 min.
 - Add to resin.[3][4][5] Shake for 2 hours.
 - Result: The carboxyl group of DABA couples to the resin amine. Both aniline amines are free.
- Regioselective Loading of First Amino Acid:
 - To avoid bis-acylation, exploit the subtle reactivity difference or use controlled stoichiometry.
 - Add Fmoc-AA-OH (0.8 eq) (sub-stoichiometric relative to resin sites) + HATU (0.8 eq) + DIPEA (1.6 eq) in DMF.
 - Shake for 1 hour.
 - Capping: Wash resin, then treat with Acetic Anhydride/Pyridine (1:1) in DCM to cap the unreacted amino group (usually the 4-position is less sterically hindered, but mixtures can occur; optimizing with pre-loaded Fmoc-DABA-OH building blocks is recommended for high purity).
 - Chain Elongation:
 - Proceed with standard Fmoc SPPS cycles.[6] The internal aniline amide bond is stable to 20% piperidine.

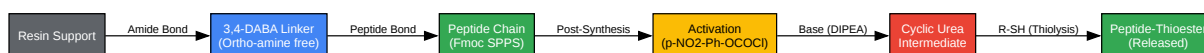
Protocol B: Activation and Thioester Release

Mechanism: The Dbz linker is activated by converting the free amine into an acyl-urea or diazonium species, making the amide bond labile.

- Activation (Acyl-Urea Method):
 - Wash resin with DCM.[3]
 - Treat with p-Nitrophenyl chloroformate (5 eq) in DCM/Pyridine (1:1) for 1 hour.

- Observation: Resin turns bright yellow.
- Wash with DCM (5x), DMF (5x).
- Add 0.5 M DIPEA in DMF (cyclic urea formation). Shake 30 min.
- Cleavage/Thiolysis:
 - Treat activated resin with 3-Mercaptopropionic acid (or alkyl thiol) / Sodium Thiophenolate in DMF.
 - Incubate 12-24 hours.
 - Precipitate filtrate in ether to recover Peptide-Thioester.

Visualization: Dbz Linker Mechanism



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Caption: The Dbz safety-catch strategy.[4][7] The linker is stable during synthesis but cyclizes upon activation to release the peptide thioester.

Application II: Benzimidazole Library Synthesis (3,4-DABA)

Primary Application: Combinatorial synthesis of heterocyclic small molecules.

3,4-DABA provides the critical ortho-phenylenediamine skeleton. Cyclization with aldehydes yields 2-substituted benzimidazole-5-carboxylic acids (anchored via the carboxyl group).

Protocol C: Solid-Phase Benzimidazole Formation

- Anchoring:
 - Couple Fmoc-3,4-diaminobenzoic acid to Wang or Rink Amide resin using DIC/HOBt.

- Remove Fmoc (20% Piperidine).
- Cyclization (Oxidative Condensation):
 - Suspend resin in DMF.[3]
 - Add Aldehyde (R-CHO, 5 eq).
 - Add Nitrobenzene (oxidant) or allow air oxidation (slower).
 - Heat at 80°C for 12 hours.
 - Mechanism:[3][7][8][9] Schiff base formation followed by oxidative ring closure.
- Cleavage:
 - Wang Resin: 95% TFA (Releases Benzimidazole-5-carboxylic acid).
 - Rink Resin: 95% TFA (Releases Benzimidazole-5-carboxamide).

Application III: Peptide Dendrimers (3,5-DABA)

Primary Application: Synthesis of multivalent peptide conjugates and dendrimers.

3,5-DABA is symmetric. When coupled to a resin-bound amine, it exposes two equivalent amino groups. Subsequent coupling of Fmoc-amino acids doubles the peptide chain count with every generation of DABA added.

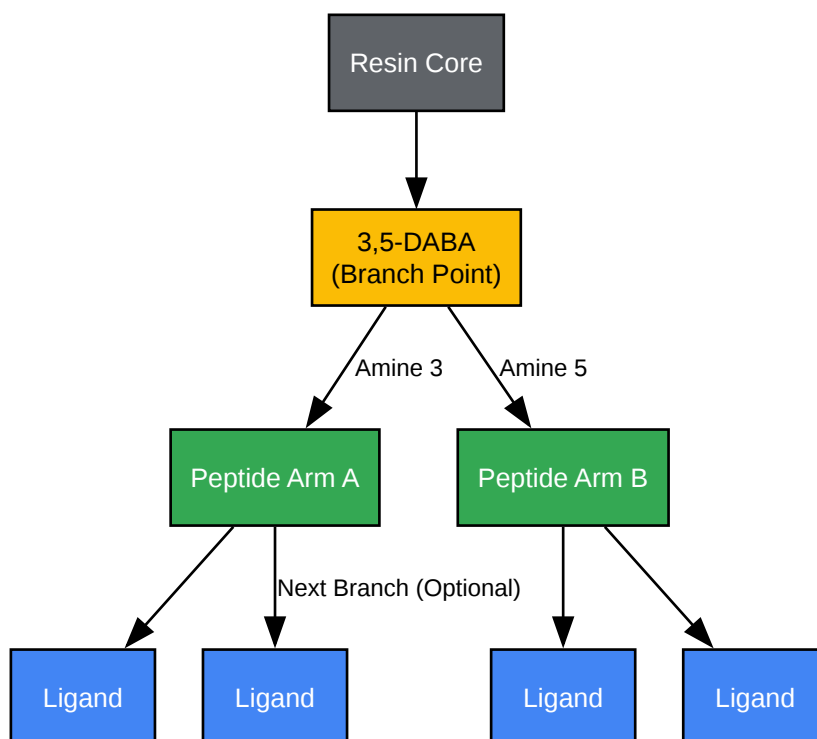
Protocol D: Dendrimer Generation

Objective: Synthesis of a Generation 1 (G1) Dendrimer.

- Core Loading:
 - Start with Rink Amide Resin (0.5 mmol/g).
 - Couple Fmoc-3,5-diaminobenzoic acid (4 eq) / HATU (4 eq) / DIPEA (8 eq).
 - Shake 2 hours.

- Result: Resin-Linker-3,5-DABA(Fmoc)₂.
- Branching (Generation Growth):
 - Deprotection: 20% Piperidine/DMF (removes both Fmoc groups).
 - Double Coupling: Add Fmoc-Amino Acid (8 eq) (Note: Double the equivalents as sites have doubled).
 - Couple for 2-4 hours to ensure completion at both sterically crowded amine sites.
- Verification:
 - The Kaiser Test is reliable here. A positive test (blue) indicates incomplete coupling.
 - If positive, repeat coupling with fresh reagents.

Visualization: Dendrimer Branching Logic



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Caption: 3,5-DABA acts as a multiplier. One coupling step doubles the number of reactive N-termini.

Summary of Reaction Conditions

Parameter	Dbz Linker (3,4-DABA)	Dendrimer Branch (3,5-DABA)
Resin Compatibility	Rink Amide, Gly-Chemmatrix	Rink Amide, Wang, PEGA
Coupling Reagents	HATU / DIPEA (Standard)	HATU / DIPEA (High Excess)
Critical Step	Activation: p-NO ₂ -Ph-OCOCI	Coupling: Requires 2x equivalents
Stability	Stable to 20% Piperidine & 95% TFA (if not activated)	Stable to all standard SPPS conditions
Cleavage Product	Peptide Thioester (via Thiolytic)	Branched Peptide Amide/Acid
Key Risk	Premature cyclization (avoid strong base >2h)	Incomplete coupling (steric hindrance)

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